

Spectroscopic Profile of 4-Methylphthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylphthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Methylphthalic acid** (4-methyl-1,2-benzenedicarboxylic acid), a compound of interest in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **4-Methylphthalic acid** are presented below.

^1H NMR Data

The ^1H NMR spectrum of **4-Methylphthalic acid** provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
13.0	Broad Singlet	2H	-COOH
7.616	d	1H	Ar-H
7.451	s	1H	Ar-H
7.377	d	1H	Ar-H
2.376	s	3H	-CH ₃

¹³C NMR Data

While specific experimental ¹³C NMR data for **4-Methylphthalic acid** is not readily available in public databases, the expected chemical shift ranges for the carbon atoms can be predicted based on the functional groups present in the molecule.

Carbon Type	Expected Chemical Shift (ppm)
Carboxylic Acid (-COOH)	165 - 185
Aromatic (C-COOH)	130 - 140
Aromatic (C-CH ₃)	140 - 150
Aromatic (C-H)	125 - 135
Methyl (-CH ₃)	20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **4-Methylphthalic acid** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Strong, Broad	O-H stretch (Carboxylic Acid)
3100 - 3000	Medium	C-H stretch (Aromatic)
2960 - 2850	Medium	C-H stretch (Alkyl)
1760 - 1690	Strong	C=O stretch (Carboxylic Acid)
1600 - 1400	Medium to Weak	C=C stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition. The key mass spectral data for **4-Methylphthalic acid** are presented here.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
180.0	1.4	[M] ⁺ (Molecular Ion)
163.0	8.4	[M-OH] ⁺
162.0	73.1	[M-H ₂ O] ⁺
136.0	4.4	[M-CO ₂] ⁺
119.0	11.9	[M-CO ₂ H] ⁺
118.0	100.0	[M-CO ₂ -H ₂ O] ⁺
90.0	63.8	[C ₇ H ₆] ⁺
89.0	40.7	[C ₇ H ₅] ⁺

Experimental Protocols

The following provides a general overview of the methodologies typically employed to acquire the spectroscopic data presented above.

NMR Spectroscopy

A sample of **4-Methylphthalic acid** (typically 5-25 mg) is dissolved in a deuterated solvent, such as DMSO- d_6 or $CDCl_3$, in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm). The 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 400 MHz for 1H NMR. For ^{13}C NMR, proton decoupling is commonly used to simplify the spectrum.

Attenuated Total Reflectance (ATR) IR Spectroscopy

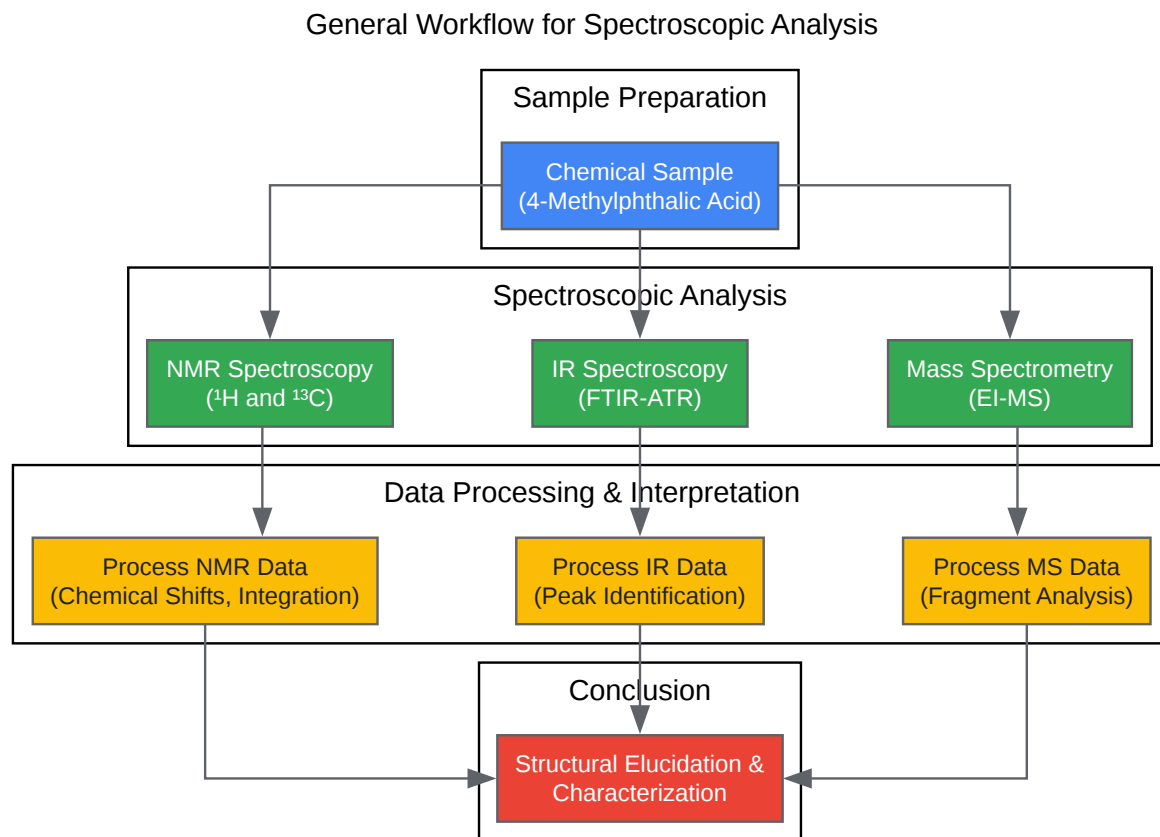
For solid samples like **4-Methylphthalic acid**, Attenuated Total Reflectance (ATR) is a common and convenient IR sampling technique. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal, which interacts with the sample at the surface. A background spectrum of the clean, empty ATR crystal is typically run first and subtracted from the sample spectrum.

Mass Spectrometry

For mass spectrometry, the sample is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for volatile compounds. The molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Methylphthalic acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 4-Methylphthalic acid(4316-23-8) ¹H NMR [m.chemicalbook.com]
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